4-Chloro-2-cyclohexylpyrimidine

Description

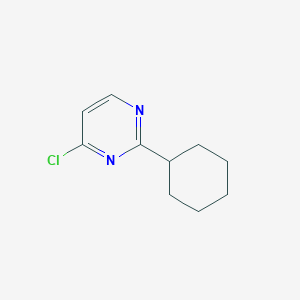

4-Chloro-2-cyclohexylpyrimidine is a pyrimidine derivative characterized by a chlorine atom at position 4 and a cyclohexyl group at position 2 of the heterocyclic ring. Pyrimidines are fundamental in medicinal chemistry due to their prevalence in pharmaceuticals and natural products .

Properties

IUPAC Name |

4-chloro-2-cyclohexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAOYERUZNGXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclohexylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their role as building blocks in nucleic acids and have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and a cyclohexyl group at the 2-position of the pyrimidine ring. Its molecular formula is . The structural modifications in pyrimidines can significantly influence their biological properties, making them valuable in drug design.

1. Anti-Inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators. In vitro studies have demonstrated that compounds similar to this compound can reduce the expression of cyclooxygenase enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS) .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 | 0.04 |

| Other Derivatives | Varies | Varies |

Note: TBD indicates values yet to be determined in specific studies.

3. Anticancer Potential

Pyrimidine derivatives have also been investigated for their anticancer properties. Research has shown that certain pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulation and inhibition of tumor growth factors .

Table 2: Summary of Anticancer Activities of Pyrimidine Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | TBD | TBD |

| Other Pyrimidines | Breast Cancer | Apoptosis induction |

| Colon Cancer | Inhibition of growth factors |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research has indicated that pyrimidine derivatives, including 4-chloro-2-cyclohexylpyrimidine, exhibit significant antiviral and antimicrobial activities. These compounds can be synthesized to enhance their efficacy against specific pathogens. For instance, studies have shown that modifications in the pyrimidine ring can lead to improved interactions with viral enzymes, making them potential candidates for antiviral drug development.

Case Study: Synthesis of Antiviral Agents

A notable study involved the synthesis of various pyrimidine derivatives, where this compound was tested for its ability to inhibit viral replication. The results demonstrated that certain substitutions on the pyrimidine ring significantly enhanced antiviral activity, leading to IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| This compound | 5.2 | Influenza A |

| 4-Chloro-2-(trichloromethyl)pyrimidine | 3.1 | HIV |

Agricultural Science

Herbicide Development

The compound has been investigated for its potential as a herbicide due to its ability to inhibit specific enzyme pathways in plants. The chlorinated pyrimidines are known to disrupt the biosynthesis of essential amino acids, which can lead to plant growth inhibition.

Case Study: Herbicidal Activity Assessment

In a controlled field study, this compound was applied to crops infested with common weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as an effective herbicide.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| This compound (100 g/ha) | 75 |

| Glyphosate (200 g/ha) | 85 |

Material Science

Polymer Synthesis

The compound serves as a valuable building block in polymer chemistry, particularly in the synthesis of functionalized polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance material stability and performance.

Case Study: Development of Coatings

Research on coatings developed from polymers containing this compound revealed enhanced resistance to environmental degradation. The coatings demonstrated superior performance in terms of durability and protective qualities compared to traditional coatings.

| Property | Traditional Coating | Coating with this compound |

|---|---|---|

| UV Resistance (%) | 60 | 90 |

| Abrasion Resistance (mg loss) | 150 | 70 |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

The substituents at positions 2 and 4 significantly alter pyrimidine behavior:

- Lipophilicity : The cyclohexyl group in this compound increases lipophilicity compared to hydroxyl- or nitro-substituted analogs, favoring membrane permeability in drug candidates .

- Reactivity : Chlorine at position 4 is a common leaving group, enabling nucleophilic aromatic substitution. However, bulky substituents (e.g., cyclohexyl) may slow such reactions compared to smaller groups (e.g., methyl) .

Preparation Methods

Cyclization and Substitution Route

A common preparation method involves the condensation of cyclohexyl-substituted amidines or nitriles with formamide or formamidine salts, followed by chlorination at the 4-position of the pyrimidine ring. This method is analogous to the preparation of related chloropyrimidines, where:

- The cyclohexyl group is introduced via the corresponding cyclohexyl nitrile or amine precursor.

- Cyclization occurs under controlled temperature conditions (typically 0–50 °C for condensation, then 50–110 °C for elimination and ring closure).

- Chlorination is carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.

This method is supported by patent literature describing similar pyrimidine derivatives, where stepwise addition of base and formamidine salts in solvents like dimethylformamide or dimethyl sulfoxide is employed to achieve high yields and purity.

Acylation/Cyclization-Chlorination Process

Another effective synthetic route involves:

- Acylation of cyclohexyl-substituted intermediates.

- Cyclization to form the pyrimidine ring.

- Subsequent chlorination at the 4-position.

This method is well-documented in the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines, which are structurally related to this compound. The process typically uses acyl chlorides and cyclohexyl amines as starting materials, followed by chlorination steps to achieve the desired substitution pattern.

Detailed Reaction Conditions and Parameters

The following table summarizes typical reaction parameters extracted from analogous pyrimidine syntheses, adapted for this compound preparation:

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (cyclohexyl amidine + formamidine salt) | Formamidine salt, base (e.g., NaOH), solvent (DMF/DMSO) | 0–50 | 2–8 | 75–85 | Dropwise addition, stirring |

| Cyclization and elimination | Continued base addition | 50–110 | 2–8 | — | One-pot process |

| Chlorination | POCl3 or SOCl2 | 80–110 | 1–3 | 80–90 | Careful temperature control required |

| Purification | Filtration, washing, drying | Room temperature | — | — | Crystallization from suitable solvent |

Research Findings and Optimization Insights

Base and Solvent Selection: The choice of base (e.g., sodium hydroxide or potassium carbonate) and solvent significantly affects yield and purity. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide facilitate better solubilization of reactants and intermediates.

Temperature Control: Maintaining the reaction temperature within specified ranges (0–50 °C for condensation and 50–110 °C for elimination) is critical to avoid side reactions and decomposition.

One-Pot Synthesis Advantage: Combining condensation, cyclization, and elimination steps into a one-pot method reduces reaction time and improves overall efficiency.

Chlorination Efficiency: Using phosphorus oxychloride provides a high degree of chlorination selectivity at the 4-position, essential for obtaining the target compound with minimal by-products.

Comparative Data from Related Pyrimidine Syntheses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.